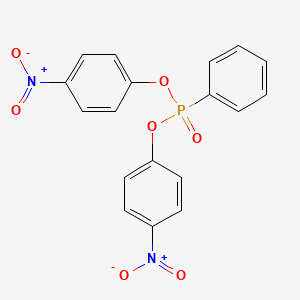

Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester

Vue d'ensemble

Description

Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester is an organophosphorus compound with significant applications in various fields. It is characterized by the presence of a phosphonic acid group bonded to a phenyl ring and two p-nitrophenyl ester groups. This compound is known for its stability and reactivity, making it valuable in both industrial and research settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester can be synthesized through the reaction of phenol with nitric acid. The process involves mixing nitric acid with phenol and heating the mixture. After the reaction, the product is neutralized with a base, and water is evaporated to obtain the final compound . Another method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction process and improve efficiency .

Analyse Des Réactions Chimiques

Acidic Hydrolysis

Under acidic conditions, the hydrolysis of bis(p-nitrophenyl) phenylphosphonate proceeds via a two-step mechanism. The first p-nitrophenoxy group is cleaved faster than the second due to reduced steric hindrance after the initial hydrolysis . Key findings include:

-

Rate dependence on acid concentration : Optimal hydrolysis occurs at 6–7 M HClO₄, with rates decreasing at higher concentrations due to acid inhibition .

-

Electron-withdrawing effects : The p-nitrophenyl group accelerates hydrolysis by polarizing the P–O bond, facilitating nucleophilic attack. Substituents on the phenyl ring (e.g., nitro, acetyl) further modulate reaction rates .

Table 1: Hydrolysis rates of substituted phenylphosphonates under 3 M HCl

| Substituent (R) | Time (h) | Yield (%) |

|---|---|---|

| -NO₂ | 2.5 | 95 |

| -OCH₃ | 9.5 | 85 |

Alkaline Hydrolysis

In basic media, the reaction follows an Sₙ2 mechanism with hydroxide ion attack at the phosphorus center. Steric hindrance from the phenyl group significantly slows the reaction compared to aliphatic phosphonates . For example:

-

Ethyl di-tert-butylphosphinate hydrolyzes 500× slower than its diisopropyl counterpart under identical conditions .

Pathway Analysis

The hydrolysis mechanism involves either:

-

Concerted Sₙ2 displacement (dominant under basic conditions) .

-

Stepwise formation of a pentacoordinate intermediate (observed in acidic or polar aprotic solvents) .

Figure 1: Reaction map for nucleophilic substitution at phosphorus

textReactant (lower left) → Concerted TS (diagonal) ↔ Pentacoordinate intermediate (upper left)

-

Solvent effects : Non-polar solvents stabilize the neutral substrate, reducing reaction rates despite nucleophile desolvation .

Substituent Effects

-

Electron-withdrawing groups (e.g., -NO₂) increase hydrolysis rates by 10–100× compared to electron-donating groups (e.g., -OCH₃) .

-

Steric hindrance : Bulky substituents (e.g., tert-butyl) decelerate reactions by blocking nucleophilic access .

Table 2: Hammett parameters (σ) for substituted phenylphosphonates

| Substituent | σ (Hammett) | Relative Rate (k/k₀) |

|---|---|---|

| -NO₂ | +1.27 | 12.6 |

| -CH₃ | -0.17 | 0.3 |

Selective Monoesterification

Bis(p-nitrophenyl) phenylphosphonate can be selectively hydrolyzed to monoesters using controlled conditions:

-

Temperature dependence : At 30°C, monoesters form exclusively; diesterification requires elevated temperatures (90–145°C) .

-

Solvent optimization : Triethyl orthoacetate enhances selectivity by stabilizing intermediates .

Practical Considerations

Applications De Recherche Scientifique

Chemistry

Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester serves as an important reagent in organic synthesis. Its ability to undergo hydrolysis reactions makes it a useful substrate for studying reaction mechanisms.

Key Reactions:

- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, producing phosphonic acid and phenol derivatives.

- Substitution Reactions: Various nucleophiles can replace the p-nitrophenyl groups, leading to diverse products.

Biology

In biological research, this compound is utilized to study enzyme kinetics and interactions. It mimics natural substrates due to its structural similarity to phosphonates, allowing it to act as an enzyme inhibitor.

Mechanism of Action:

- The compound's ester groups can be hydrolyzed, releasing active phosphonic acid that interacts with enzyme active sites.

Case Study:

A study demonstrated that derivatives of phosphonic acids exhibit cytotoxic effects on cancer cells, indicating potential therapeutic applications in oncology.

Medicine

This compound is being investigated for its potential in drug development. Its structural properties allow for the design of antiviral and anticancer agents.

Antineoplastic Properties:

Research has shown that related compounds can significantly reduce cell viability in cancer cell lines, suggesting a pathway for developing new cancer therapies.

Industry

In industrial applications, this compound is used as a stabilizer and lubricant component in various formulations. It also acts as a sensitizer in explosives, enhancing their sensitivity and detonation properties.

The compound's biological activity often stems from its ability to mimic phosphate groups in biochemical pathways. This mimicry allows it to interfere with enzyme activity through competitive inhibition.

Enzyme Interaction

- The nitrophenyl groups enhance binding affinity to target enzymes.

- The lipophilic nature of the phenyl groups facilitates cellular uptake.

- The phosphonate moiety provides metabolic stability against hydrolysis.

Case Study 1: Anticancer Activity

A study evaluated the effects of various phosphonic acid derivatives on human keratinocyte (HaCaT) and osteosarcoma (SAOS-2) cell lines. Results indicated significant cytotoxicity against cancer cells:

| Compound | Cell Line | Concentration (mM) | Viability (%) |

|---|---|---|---|

| 2-Carboxyethylphenylphosphinic Acid | SAOS-2 | 5 | 55 |

| Phosphonic Acid Derivative | HaCaT | 5 | 77 |

Case Study 2: Enzyme Inhibition

Research into hydrolysis rates revealed that electron-withdrawing substituents on the phenyl ring could enhance reactivity towards nucleophiles, increasing inhibitory effects on target enzymes.

Mécanisme D'action

The mechanism of action of phosphonic acid, phenyl-, bis(p-nitrophenyl) ester involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes by mimicking the natural substrates of these enzymes. The compound’s ester groups can undergo hydrolysis, releasing active phosphonic acid that interacts with the enzyme’s active site . This interaction can disrupt normal enzyme function and inhibit biological processes.

Comparaison Avec Des Composés Similaires

Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester can be compared with other similar compounds such as:

Phosphinic acids: Known for their antibacterial activity and use as intermediates in organic synthesis.

Phosphonates: Widely used in medicine for treating viral infections and as CNS therapeutics.

Phosphoric acids: Commonly used in industrial applications and as catalysts in chemical reactions.

The uniqueness of this compound lies in its dual ester groups, which provide distinct reactivity and stability compared to other phosphonic acid derivatives.

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique chemical structure and reactivity make it valuable for research and industrial purposes

Activité Biologique

Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester (CAS No. 38873-91-5) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a phosphonic acid backbone with two p-nitrophenyl ester groups attached. Its structure can be represented as follows:

Where and represent the p-nitrophenyl groups. The synthesis of bis(p-nitrophenyl) esters typically involves the reaction of phenolic compounds with phosphonic acids under acidic conditions, which can be optimized for yield and selectivity through various catalytic methods .

Antineoplastic Properties

Recent studies have highlighted the anti-neoplastic potential of phosphonic acid derivatives. For instance, a related compound, 2-carboxyethylphenylphosphinic acid, exhibited significant cytotoxic effects on osteosarcoma cells (SAOS-2), demonstrating a reduction in cell viability to 55% at certain concentrations. This suggests that phosphonic acid derivatives may share similar mechanisms of action against cancer cells .

Table 1: Cytotoxic Effects on Cancer Cells

| Compound | Cell Line | Concentration (mM) | Viability (%) |

|---|---|---|---|

| 2-Carboxyethylphenylphosphinic Acid | SAOS-2 | 5 | 55 |

| Phosphonic Acid Derivative | HaCaT | 5 | 77 |

Enzyme Inhibition

Phosphonic acids are known to act as enzyme inhibitors. The bis(p-nitrophenyl) ester form has been shown to interact with various enzymes, potentially inhibiting their activity through competitive inhibition mechanisms. For example, compounds similar to bis(p-nitrophenyl) phosphonates have been studied for their ability to inhibit serine proteases and other enzymes involved in metabolic pathways .

The biological activity of phosphonic acids often stems from their ability to mimic phosphate groups in biochemical pathways. This mimicry can lead to competitive inhibition at enzyme active sites or interference with cellular signaling pathways.

- Enzyme Interaction : The nitrophenyl groups may enhance binding affinity to target enzymes.

- Cellular Uptake : The lipophilic nature of the phenyl groups facilitates cellular membrane permeability.

- Metabolic Stability : The phosphonate moiety provides resistance to hydrolysis compared to phosphate esters, enhancing bioavailability.

Case Study 1: Anticancer Activity

A study evaluated the effects of several phosphonic acid derivatives on human keratinocyte (HaCaT) and osteosarcoma (SAOS-2) cell lines. The results indicated that while some compounds showed promising biocompatibility, others demonstrated significant cytotoxicity against cancer cells, warranting further investigation into their therapeutic potential .

Case Study 2: Enzyme Inhibition

Research focused on the hydrolysis rates of various phosphonates revealed that electron-withdrawing substituents on the phenyl ring could enhance reactivity towards nucleophiles, potentially increasing their inhibitory effects on target enzymes .

Propriétés

IUPAC Name |

1-nitro-4-[(4-nitrophenoxy)-phenylphosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N2O7P/c21-19(22)14-6-10-16(11-7-14)26-28(25,18-4-2-1-3-5-18)27-17-12-8-15(9-13-17)20(23)24/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSNPTABRVOQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192127 | |

| Record name | Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38873-91-5 | |

| Record name | Bis(4-nitrophenyl) P-phenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38873-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.